molecular formula C17H21NO8 B2693101 1-((Furan-2-ylmethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol oxalate CAS No. 1185138-68-4

1-((Furan-2-ylmethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol oxalate

Cat. No.: B2693101
CAS No.: 1185138-68-4
M. Wt: 367.354
InChI Key: MFBGFZYDIDNJHC-UHFFFAOYSA-N
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Description

1-((Furan-2-ylmethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, an amino group, and a methoxyphenoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Furan-2-ylmethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol oxalate typically involves multiple steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.

    Synthesis of the Intermediate: The intermediate 3-(3-methoxyphenoxy)propan-2-ol can be synthesized by reacting 3-methoxyphenol with epichlorohydrin under basic conditions.

    Coupling Reaction: The final step involves coupling the furan-2-ylmethylamine with the intermediate under appropriate conditions to form the desired compound. This step may require the use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((Furan-2-ylmethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol oxalate can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the amino group may yield secondary amines.

Scientific Research Applications

1-((Furan-2-ylmethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol oxalate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-((Furan-2-ylmethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol oxalate exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-((Furan-2-ylmethyl)amino)-3-(4-methoxyphenoxy)propan-2-ol oxalate: Similar structure but with a different position of the methoxy group.

    1-((Furan-2-ylmethyl)amino)-3-(3-chlorophenoxy)propan-2-ol oxalate: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-((Furan-2-ylmethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol oxalate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

IUPAC Name

1-(furan-2-ylmethylamino)-3-(3-methoxyphenoxy)propan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4.C2H2O4/c1-18-13-4-2-5-14(8-13)20-11-12(17)9-16-10-15-6-3-7-19-15;3-1(4)2(5)6/h2-8,12,16-17H,9-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBGFZYDIDNJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(CNCC2=CC=CO2)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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